molecular formula C20H20ClN3O3S B2635552 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide CAS No. 893378-17-1

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2635552
CAS RN: 893378-17-1
M. Wt: 417.91
InChI Key: RZGJXOYLCJHEME-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is attached to a chlorophenyl group and a dimethoxyphenyl group via a sulfanyl linkage and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, chlorophenyl group, dimethoxyphenyl group, and acetamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, which is a common feature in many biologically active compounds . The chlorophenyl group, dimethoxyphenyl group, and acetamide group could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its solubility in water, while the chlorophenyl group could influence its melting point .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound, along with its derivatives, has been a subject of systematic efforts aimed at synthesizing N-substituted acetamides with potential antibacterial activity and moderate enzyme inhibition capabilities. Research has demonstrated that substitutions on certain core structures can lead to the discovery of compounds with significant antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, certain derivatives have been found to exhibit remarkable activity, surpassing that of standard antibiotics like ciprofloxacin against specific bacterial strains. This indicates the compound's relevance in developing new antibacterial agents (S. Z. Siddiqui et al., 2014).

Anticonvulsant Activity

The compound and its related derivatives have also been explored for their anticonvulsant activity. Studies involving omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have identified compounds within this class that show promising results against seizures induced by maximal electroshock (MES), suggesting potential applications in the treatment of epilepsy (Zeynep Aktürk et al., 2002).

Antioxidant and Enzyme Inhibition Potential

Further research has focused on evaluating the antioxidant and enzyme inhibition potential of derivatives, highlighting their moderate activity against enzymes such as lipoxygenase (LOX). This suggests potential therapeutic applications in managing conditions associated with oxidative stress and enzyme-related disorders (K. Nafeesa et al., 2017).

Antiangiogenic Agent Metabolism

The metabolism of related compounds has been investigated, identifying metabolites and metabolic routes that could provide insights into the drug development process for antiangiogenic agents. Such studies are crucial for understanding the biotransformation and potential therapeutic applications of these compounds (Hui-Hyun Kim et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives have been found to have antimicrobial activity, potentially due to their ability to interact with bacterial cell membranes .

Future Directions

Future research could explore the potential uses of this compound, particularly given the known biological activity of many imidazole derivatives . This could include testing its activity against various types of bacteria or investigating its potential uses in medicine or industry.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-7-8-17(18(11-16)27-2)23-19(25)13-28-20-22-9-10-24(20)12-14-3-5-15(21)6-4-14/h3-11H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGJXOYLCJHEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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